molecular formula C28H28N2O10 B12394352 Tubulin/HDAC-IN-3

Tubulin/HDAC-IN-3

Cat. No.: B12394352
M. Wt: 552.5 g/mol
InChI Key: YONFXCGSVGYJHD-CYFREDJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production methods for Tubulin/HDAC-IN-3 are not extensively documented. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Tubulin/HDAC-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates may include hydroxamic acids and other functionalized benzo[b]furan derivatives .

Scientific Research Applications

Tubulin/HDAC-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tubulin/HDAC-IN-3 involves its dual inhibitory effects on tubulin and HDAC enzymes. By disrupting tubulin polymerization, it interferes with microtubule dynamics, which are essential for cell division. Additionally, by inhibiting HDAC activity, it affects gene expression and protein function, leading to apoptosis and reduced cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4 (CA-4): A potent inhibitor of tubulin polymerization but lacks HDAC inhibitory activity.

    Vorinostat: An HDAC inhibitor with no significant effect on tubulin polymerization.

Uniqueness

Tubulin/HDAC-IN-3 is unique in its dual inhibitory action, targeting both tubulin and HDAC enzymes. This dual action enhances its antiproliferative activity and makes it a promising candidate for cancer therapy compared to compounds that target only one of these pathways .

Properties

Molecular Formula

C28H28N2O10

Molecular Weight

552.5 g/mol

IUPAC Name

[(2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-(3,4,5-trimethoxyphenyl)azetidin-3-yl]methyl 4-(hydroxycarbamoyl)benzoate

InChI

InChI=1S/C28H28N2O10/c1-36-21-10-9-17(11-20(21)31)24-19(14-40-28(34)16-7-5-15(6-8-16)26(32)29-35)27(33)30(24)18-12-22(37-2)25(39-4)23(13-18)38-3/h5-13,19,24,31,35H,14H2,1-4H3,(H,29,32)/t19-,24-/m0/s1

InChI Key

YONFXCGSVGYJHD-CYFREDJKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H](C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)COC(=O)C4=CC=C(C=C4)C(=O)NO)O

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)COC(=O)C4=CC=C(C=C4)C(=O)NO)O

Origin of Product

United States

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